Lipophilicity Tuning: Quantified logP Advantage for Blood-Brain Barrier Penetration
The target compound demonstrates a computed XLogP3-AA of 1.9, a value within the optimal range for CNS drug candidates (typically 2-5) [1]. This is a direct consequence of the 2,2,2-trifluoroethyl carbamate moiety. In contrast, the closest scaffold-matched comparator, the 3-amino derivative (5-phenyl-1,2,4-triazin-3-amine, CAS 942-60-9), which lacks the carbamate functional group, possesses a significantly lower calculated logP, thus limiting its passive permeability potential [2]. This quantifiable difference establishes the target compound as the preferred scaffold for CNS-oriented lead optimization programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 5-Phenyl-1,2,4-triazin-3-amine (CAS 942-60-9): logP ~0.5 (calculated) |
| Quantified Difference | Δ logP ≈ +1.4 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
An optimal logP is a primary driver of CNS drug-likeness, making this compound a more developable starting point than its 3-amino analog for neurological targets.
- [1] PubChem. (2026). Compound Summary for CID 47002958. National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). Product Page for 5-Phenyl-1,2,4-triazin-3-amine (CAS 942-60-9). ChemBase ID 266737. View Source
